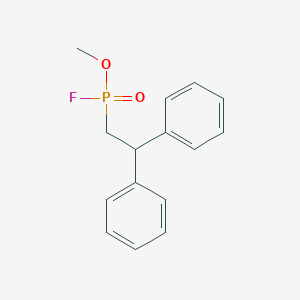
Methyl (2,2-diphenylethyl)phosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2,2-diphenylethyl)phosphonofluoridate is an organophosphorus compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphonofluoridate group attached to a methyl (2,2-diphenylethyl) moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2,2-diphenylethyl)phosphonofluoridate typically involves the reaction of 2,2-diphenylethyl alcohol with methylphosphonofluoridate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production process is carefully monitored to maintain safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: Methyl (2,2-diphenylethyl)phosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphonates or other reduced forms.
Substitution: The phosphonofluoridate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl (2,2-diphenylethyl)phosphonofluoridate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a tool for studying enzyme mechanisms.
Industry: It finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2,2-diphenylethyl)phosphonofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonofluoridate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Methyl (2,2-diphenylethyl)phosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
Methylphosphonofluoridate: A simpler analog with similar reactivity but lacking the diphenylethyl group.
Ethylphosphonofluoridate: Another analog with an ethyl group instead of the diphenylethyl group.
Phenylphosphonofluoridate: Contains a phenyl group, offering different chemical properties and reactivity.
Properties
CAS No. |
88344-40-5 |
|---|---|
Molecular Formula |
C15H16FO2P |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
[2-[fluoro(methoxy)phosphoryl]-1-phenylethyl]benzene |
InChI |
InChI=1S/C15H16FO2P/c1-18-19(16,17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
BAOCTFXHFTXDOT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(C1=CC=CC=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















